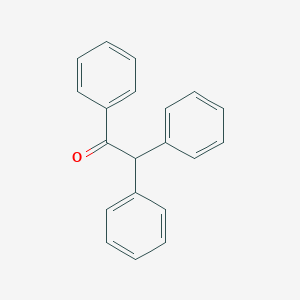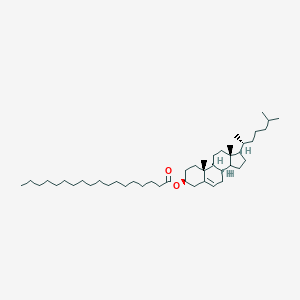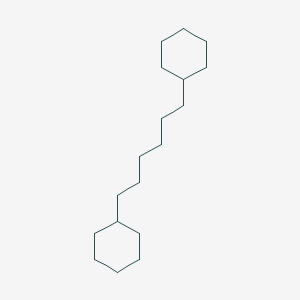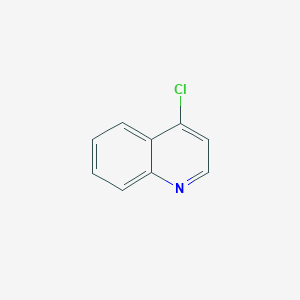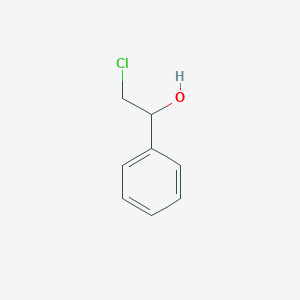
2-氯-1-苯乙醇
描述
2-Chloro-1-phenylethanol is a chemical compound with the molecular formula C8H9ClO . It is used as an intermediate for pharmaceuticals . The compound has a molecular weight of 156.61 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-1-phenylethanol involves a two-step chemoenzymatic approach. The first step involves the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) of the enantiopure 2-chloro-1-phenylethanol produced by the ADH .Molecular Structure Analysis
The structure and conformation of 2-chloro-1-phenylethanone, a related compound, have been determined by gas-phase electron diffraction (GED), augmented by results from ab initio molecular orbital calculations .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-1-phenylethanol include the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone to give the chiral chloro alcohol . Another reaction involves the preparation of 2-phenylethanol by catalytic selective hydrogenation .Physical And Chemical Properties Analysis
2-Chloro-1-phenylethanol has a density of 1.2±0.1 g/cm3, a boiling point of 254.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 52.0±3.0 kJ/mol and a flash point of 114.2±17.2 °C .科学研究应用
Biotechnological Production
2-Chloro-1-phenylethanol, also known as 2-phenylethanol (2-PE), is primarily recognized for its biotechnological applications. It's an aromatic alcohol with a rose-like fragrance, extensively used in cosmetics, perfumes, and food industries. Notably, 2-PE is mainly produced by chemical synthesis; however, microbial transformation processes are gaining attention due to their environmentally friendly nature and the 'natural' status of the products. Significant advances have been made in increasing the production of 2-PE via biotransformation, especially through the Ehrlich pathway using L-phenylalanine, and in the development of in situ product removal techniques (Hua & Xu, 2011).
Marine Fungi Bioreduction
The asymmetric reduction of 2-chloro-1-phenylethanone by marine fungi has been studied, showing potential in producing (S)-(-)-2-chloro-1-phenylethanol. This process is influenced by factors like the growth medium, pH, and absence of glucose as a co-substrate (Rocha et al., 2009).
Conformational Analysis
The molecular structures of 2-phenylethanol and its hydrated complexes have been investigated through spectroscopy and ab initio computation. This research provides insights into the most populated molecular conformers and their interaction with water molecules (Mons et al., 1999).
Extraction and Purification Techniques
Innovative methods have been developed for the isolation and purification of 2-PE from biotransformation broths. This includes utilizing yeast biomass for the production of natural 2-PE, offering an alternative to chemical synthesis and expensive plant extraction. The documented methodology covers the entire production process, from biotransformation to purification, achieving high efficiency and purity (Chreptowicz et al., 2016).
Metabolic Engineering Strategies
Metabolic engineering of microorganisms, such as yeasts and Escherichia coli, has shown great success in improving 2-PE bioproduction. Strategies include alleviating feed-back inhibition, improving precursor transport, enhancing enzyme activities, and reducing by-products. Addressing current challenges and further improvements are crucial for the future of 2-PE biosynthesis (Wang et al., 2019).
Selective Hydrogenation Processes
Selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent has been explored. This process is significant in the pharmaceutical industry and involves the use of environmentally friendly solvents and innovative catalysts (More & Yadav, 2018).
Functionalized Ionic Liquids for Extraction
The extraction of 2-phenylethanol using ionic liquids has been researched, focusing on factors like initial concentration, temperature, and phase ratio. This research provides a new method for the extraction of 2-PEA, which has significant theoretical importance (Shuang-shuan, 2014).
Valorization of Agro-industrial Wastes
Utilizing agro-industrial wastes for 2-PE production through solid-state fermentation presents a sustainable approach. This study shows that L-phenylalanine biotransformation was more efficient than de novo synthesis for 2-PE production, emphasizing the importance of substrate characteristics like reducing sugars content and porosity (Martínez-Avila et al., 2021).
Molecular Structure and Conformational Composition
The molecular structure and conformation of 2-chloro-1-phenylethanone have been determined using gas-phase electron diffraction and theoretical calculations. This research provides detailed insights into the conformational composition of the molecule, which is crucial for understanding its chemical properties (Aarset & Hagen, 2005).
安全和危害
属性
IUPAC Name |
2-chloro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937321 | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-phenylethanol | |
CAS RN |
1674-30-2 | |
| Record name | α-(Chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M3294M16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

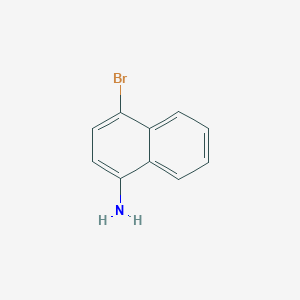
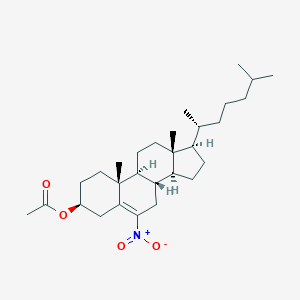
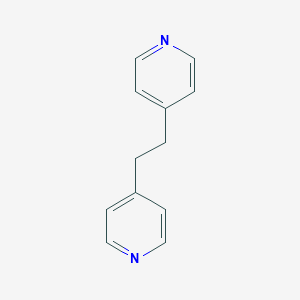
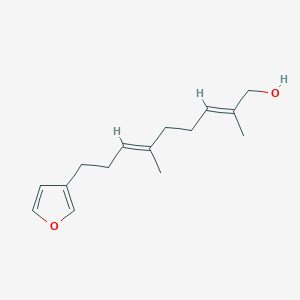
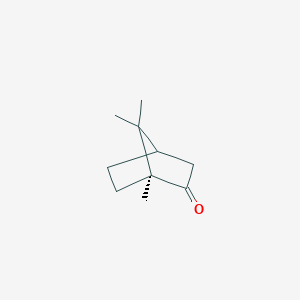
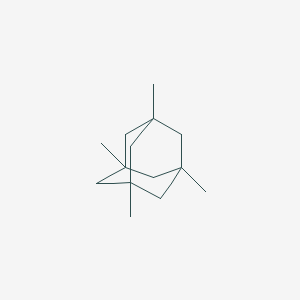
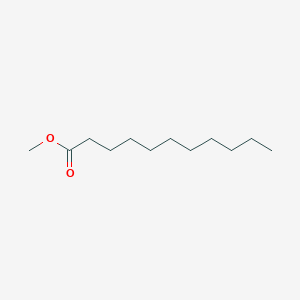
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
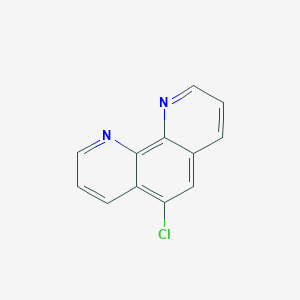
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
